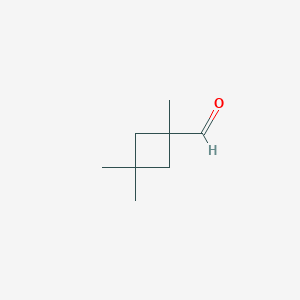
1,3,3-Trimethylcyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethylcyclobutane-1-carbaldehyde (TMCA) is a cyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties. TMCA is a colorless liquid with a strong odor, and it is commonly used as a reagent in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis of Tricyclic Structures : The synthesis and structure of 2,4,6-tricyclobutyl-1,3,5-trioxane, a compound with three cyclobutane rings attached to a trioxane ring, demonstrate the potential for creating stable trimeric forms of cyclobutane carbaldehydes. This approach could be relevant for designing new materials or chemical intermediates (Shorunov et al., 2019).
Chemical Reactivity and Applications
- Organocatalytic Synthesis : Organocatalytic reactions involving cyclobutane carbaldehydes, such as the synthesis of substituted spirocyclohexane carbaldehydes, highlight the utility of cyclobutane derivatives in constructing complex molecules with high stereoselectivity. Such methodologies are valuable for the synthesis of biologically active compounds and natural product analogues (Anwar et al., 2014).
Advanced Materials and Catalysis
- Metal-Organic Frameworks and Catalysis : Research into complexes involving cyclobutane derivatives, such as (tetraethynylcyclobutadiene)cyclopentadienylcobalt, underscores their potential in materials science, particularly in the synthesis of novel organometallic compounds. These materials can have applications ranging from catalysis to electronic materials (Laskoski et al., 2002).
Biologically Relevant Syntheses
- Synthetic Building Blocks : Compounds like 4-oxoazetidine-2-carbaldehydes, which serve as protected α-amino aldehydes or masked β-amino acids, are valuable in synthesizing a wide array of biologically relevant molecules, including amino acids and complex natural products. This demonstrates the importance of cyclobutane derivatives and related compounds in medicinal chemistry and drug discovery (Alcaide & Almendros, 2002).
Flavor and Fragrance Chemistry
- Flavoring Applications : Studies on the genotoxicity of structurally related alpha, beta-unsaturated aldehydes, such as 2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde, indicate their potential use in flavoring applications. Understanding the toxicological profile of these compounds is crucial for their safe use in food and beverage products (Flavourings, 2011).
Propiedades
IUPAC Name |
1,3,3-trimethylcyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)4-8(3,5-7)6-9/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFODHJMWYQDSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
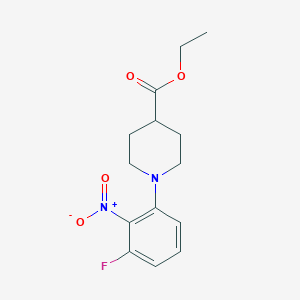
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2801690.png)

![1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2801696.png)
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2801698.png)
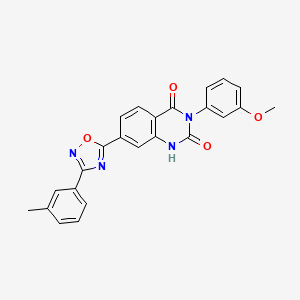
![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2801701.png)
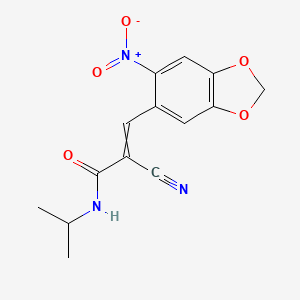
![Ethyl 4-[(3-amino-2-oxochromen-4-yl)amino]benzoate](/img/structure/B2801703.png)
![Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate](/img/structure/B2801704.png)
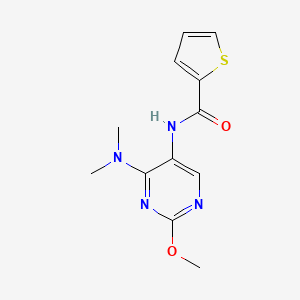

![N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2801707.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
